molecular formula C20H14Cl2N4O3 B2487204 N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921805-70-1

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No. B2487204
M. Wt: 429.26
InChI Key: GCNGKGBAVYCDJL-UHFFFAOYSA-N
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Description

The chemical compound belongs to a class of organic compounds known for their complex molecular structures and potential biological activities. Research in this area often explores novel synthetic routes, structural analysis, and the investigation of physical and chemical properties to understand their potential applications and interactions.

Synthesis Analysis

Synthetic approaches to similar compounds have been detailed in several studies. For instance, Akbari et al. (2008) described the synthesis of tetrahydropyrimidine derivatives with potential biological activities, employing reactions between specific starting materials and showcasing the methodology for constructing complex molecules (Akbari et al., 2008).

Molecular Structure Analysis

Trilleras et al. (2009) explored the crystal and molecular structures of chloro-formyl-pyrimidine derivatives, demonstrating the importance of hydrogen bonds in stabilizing molecular structures and highlighting the planarity and electronic polarization within similar frameworks (Trilleras et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and interactions of related pyrimidine derivatives have been explored through studies on their synthesis and subsequent reactions to produce a variety of compounds with potential antitumor and antiviral activities, as discussed by Pudlo et al. (1990) (Pudlo et al., 1990).

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have synthesized derivatives of tetrahydropyrimidines, such as N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide, which exhibit antimicrobial activities. These compounds demonstrate significant inhibition of bacterial and fungal growth compared to standard drugs (J. Akbari et al., 2008).

Diversity-Oriented Synthesis

  • A study described the synthesis of pyrrolo[3,2-d]pyrimidines with varied pyrimidine ring nitrogen substituents. This approach allows for adding molecular diversity to the pyrimidine nitrogens, which could be beneficial for developing new compounds with varied biological activities (F. Marcotte et al., 2003).

Reaction Mechanisms

  • Research on the reactions of dichloro-N-R-maleimides with substituted thiouracils has led to the formation of pyrrolothiazolopyrimidinetriones. These studies contribute to understanding the complex mechanisms of reactions involving pyrimidine derivatives (Y. Volovenko et al., 2004).

Green Synthesis Approaches

  • A green approach to synthesizing pyrano pyrimidine carboxylate derivatives has been developed, highlighting the importance of sustainable and environmentally friendly methods in chemical synthesis (Maruti B. Yadav et al., 2021).

Antitumor Activities

  • Studies have been conducted on the synthesis and antitumor activities of pyrazolo pyrimidine derivatives, providing valuable insights into the potential therapeutic applications of these compounds in cancer treatment (Z. Xin, 2012).

Antimicrobial Activity

  • Synthesis and evaluation of pyrimidines for their antimicrobial activity against various bacterial and fungal strains have been reported, contributing to the search for new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).

Pharmacological Properties

  • Research on the synthesis and pharmacological properties of pyrrolo[2,3-d]pyrimidine derivatives demonstrates their potential as analgesic agents, providing a foundation for the development of new pain relief medications (A. Sabiniarz et al., 2007).

properties

IUPAC Name

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O3/c1-25-10-13(18(27)23-15-5-3-2-4-14(15)22)16-17(25)19(28)26(20(29)24-16)12-8-6-11(21)7-9-12/h2-10H,1H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNGKGBAVYCDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

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